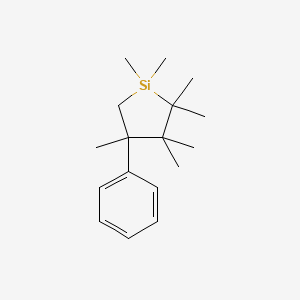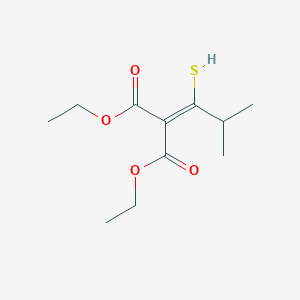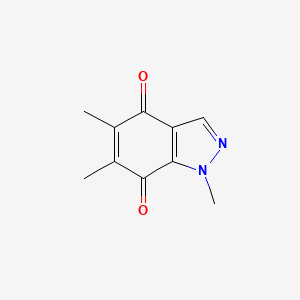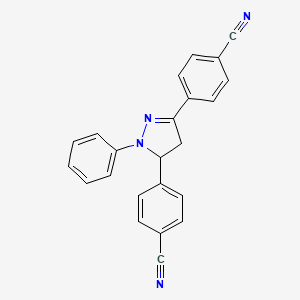
4,4'-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group and benzonitrile moieties attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of phenylhydrazine with benzaldehyde derivatives under acidic or basic conditions to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium borohydride, hydrogen gas
Catalysts: Hydrochloric acid, sodium acetate
Solvents: Ethanol, acetic acid
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Uniqueness
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzonitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88405-23-6 |
|---|---|
Formule moléculaire |
C23H16N4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[5-(4-cyanophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-15-17-6-10-19(11-7-17)22-14-23(20-12-8-18(16-25)9-13-20)27(26-22)21-4-2-1-3-5-21/h1-13,23H,14H2 |
Clé InChI |
DGTMRAVPMFBDIR-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


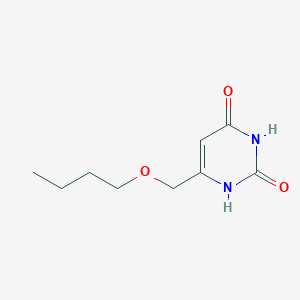

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)

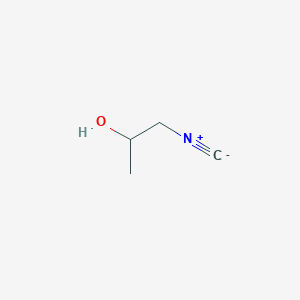
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![N-(Ethylcarbamoyl)-N-[(ethylcarbamoyl)oxy]benzamide](/img/structure/B14400578.png)
